2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a cyclopropylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.
Amino Group Addition: The amino group is added through a reductive amination reaction, using appropriate reducing agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
- ®-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl
Uniqueness
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8?,10-/m0/s1 |
InChI Key |
BOVOOAPQSOFJIU-HTLJXXAVSA-N |
Isomeric SMILES |
CC(C(=O)N1CC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NCC2CC2)N |
Origin of Product |
United States |
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